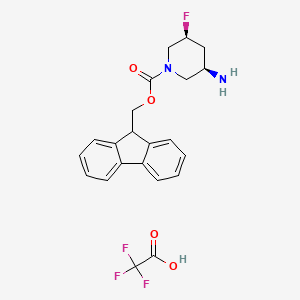

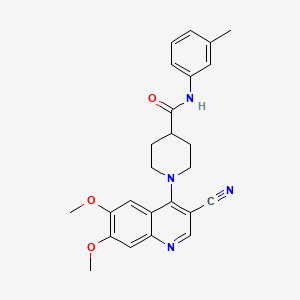

9H-芴-9-基甲基(3R,5S)-3-氨基-5-氟哌啶-1-羧酸盐;2,2,2-三氟乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid" is not directly mentioned in the provided papers. However, the papers do discuss various fluorene derivatives and their chemical properties, which can be relevant to the analysis of the compound . Fluorene derivatives are known for their interesting conformational behaviors and their utility in various chemical syntheses, particularly in the protection of amino acids and the formation of active esters .

Synthesis Analysis

The synthesis of fluorene derivatives often involves the protection of functional groups, as seen with the 9-phenyl-9-fluorenyl (PhF) group, which is used to prevent racemization in amino acids . The introduction of the PhF group can be achieved rapidly and in excellent yields using reagents such as 9-chloro-9-phenylfluorene . Similarly, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups and can be removed by the action of triethylamine . These methods could potentially be applied to the synthesis of the compound , considering its fluorene backbone and the presence of amino and carboxylate functional groups.

Molecular Structure Analysis

The structure of fluorene derivatives can exhibit interesting features such as rotational isomerism and conformational equilibria. For instance, the compound 9-(2-methylaminophenyl)fluorene shows conformational equilibrium that can be influenced by interactions such as N–H···π between the methylamino group and the fluorene ring . The molecular clefts derived from 9,9′-spirobi[9H-fluorene] demonstrate the ability to form enantioselective complexes due to their unique spatial arrangement and hydrogen-bonding sites . These structural insights could be relevant to understanding the molecular structure of the compound , especially its stereochemistry and potential for forming specific interactions.

Chemical Reactions Analysis

Fluorene derivatives can participate in various chemical reactions. The 9-carboxylate-9-fluorenyl cation, a zwitterion, and its conjugate acid are examples of reactive intermediates that can be generated from fluorene compounds and react with nucleophiles . The reactivity of these intermediates in different acid concentrations provides insights into the behavior of fluorene derivatives in chemical reactions, which could be extrapolated to the compound , particularly in the presence of trifluoroacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can be influenced by their substituents. For example, the electronic properties of the seven-membered ring in 9-(cycloheptatrienylidene)fluorene are slightly affected by substituents on the fluorenylidene part . The fluoren-9-ylmethoxycarbonyl (Fmoc) group is known for its utility in protecting hydroxy-groups and can be removed under mild conditions, which speaks to the stability and reactivity of the Fmoc group . These properties are important when considering the stability and reactivity of the compound , especially when it comes to its synthesis and potential applications.

科学研究应用

合成中的保护基

源自芴基化合物的芴-9-基甲氧羰基(Fmoc)基团广泛用于合成化学中保护羟基。在处理敏感分子时,这种保护至关重要,因为它允许选择性反应,而不会干扰其他官能团。Fmoc基团可以在温和的碱性条件下方便地去除,使其成为肽合成和复杂有机分子构建中不可或缺的工具(Gioeli & Chattopadhyaya, 1982)。

光化学和瞬态物质

在光化学研究中,芴基化合物在辐照后会生成瞬态物质,如两性离子和它们的共轭酸。这些物质因其独特的反应性和在理解反应机理或开发新型光响应材料方面的潜力而被研究(Lew et al., 1996)。

化学选择性程序

9-苯基-9-芴基(PhF)基团是另一种衍生物,用于有机合成中保护胺、酸和其他官能团。它的化学选择性引入和去除为合成复杂的有机结构提供了通用方法,具有高收率和高纯度,提高了合成路线的效率(Soley & Taylor, 2019)。

荧光传感

芴基衍生物被用于开发荧光传感器,特别是用于检测氟化物等离子体。芴基化合物的独特电子结构使其在与特定分析物相互作用时发生显着的荧光变化,使其适用于各种应用中的灵敏和选择性检测(Kumar et al., 2017)。

固相肽合成

在固相肽合成中,芴基甲基氯甲酸酯(Fmoc-Cl)是将保护基引入氨基酸的关键试剂。这种方法通过允许顺序添加氨基酸而最大限度地减少外消旋并提高效率,促进了基于肽的治疗和研究的进展(Tantry & Babu, 2003)。

属性

IUPAC Name |

9H-fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.C2HF3O2/c21-13-9-14(22)11-23(10-13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,13-14,19H,9-12,22H2;(H,6,7)/t13-,14+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFYRCDOTYBYBN-LMRHVHIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN(C[C@H]1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide](/img/structure/B2502439.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)

![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)

![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)